1-(AMINOMETHYL)CYCLOPENTANOL TFA salt
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Overview
Description
1-(Aminomethyl)cyclopentanol TFA salt is an organic compound with the chemical formula C6H13NO. It is a colorless liquid with an alcohol-like odor and is soluble in water and many organic solvents. This compound is chiral, existing in two enantiomeric forms. It is widely used in organic synthesis, serving as a solvent, intermediate, and catalyst .
Preparation Methods
1-(Aminomethyl)cyclopentanol TFA salt can be synthesized through various methods. A common synthetic route involves the reaction of cyclopentanal with aminomethylbenzene to form the corresponding ketone compound, which is then reduced to yield the desired product . Industrial production methods often involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Aminomethyl)cyclopentanol TFA salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)cyclopentanol TFA salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: This compound is utilized in the synthesis of pharmaceutical drugs, including antidepressants, antiviral agents, and muscle relaxants[][4].
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopentanol TFA salt involves its interaction with molecular targets through its amino and hydroxyl functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent bonds with target molecules. The specific pathways and molecular targets depend on the context of its use, such as in drug synthesis or biochemical assays .
Comparison with Similar Compounds
1-(Aminomethyl)cyclopentanol TFA salt can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclohexanol: Similar in structure but with a six-membered ring instead of a five-membered ring.
1-(Aminomethyl)cyclopentanone: Lacks the hydroxyl group present in 1-(Aminomethyl)cyclopentanol.
Properties
Molecular Formula |
C8H14F3NO3 |
---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
1-(aminomethyl)cyclopentan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO.C2HF3O2/c7-5-6(8)3-1-2-4-6;3-2(4,5)1(6)7/h8H,1-5,7H2;(H,6,7) |
InChI Key |
KIVJUPCHXSUZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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